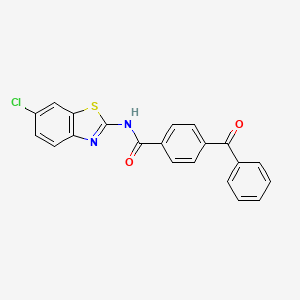

4-benzoyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide

Descripción

4-Benzoyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide is a benzothiazole-derived benzamide compound characterized by a chloro-substituted benzothiazole core linked to a benzoylbenzamide moiety. This structure combines a 6-chloro-1,3-benzothiazol-2-yl group with a 4-benzoylbenzamide scaffold, which is critical for its physicochemical and biological properties.

Propiedades

IUPAC Name |

4-benzoyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13ClN2O2S/c22-16-10-11-17-18(12-16)27-21(23-17)24-20(26)15-8-6-14(7-9-15)19(25)13-4-2-1-3-5-13/h1-12H,(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCHVMXOFTNCIKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 6-chloro-1,3-benzothiazole-2-amine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of microwave irradiation and solvent-free conditions, can be employed to make the process more environmentally friendly.

Análisis De Reacciones Químicas

Types of Reactions

4-benzoyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzothiazole derivatives.

Aplicaciones Científicas De Investigación

4-benzoyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Material Science: Investigated for its potential use in the development of new materials with unique properties.

Mecanismo De Acción

The mechanism of action of 4-benzoyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The benzothiazole moiety is known to interact with various biological targets, including enzymes like DNA gyrase and dihydroorotase, leading to its antimicrobial and anticancer activities.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The biological and chemical properties of 4-benzoyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide can be contextualized by comparing it to structurally related benzothiazole benzamides. Below is a detailed analysis:

Structural Analogues and Substituent Effects

Key Observations:

- Substituent Position and Activity : The 6-chloro group on the benzothiazole ring (as in the target compound) is associated with enhanced antimicrobial activity compared to 6-methoxy or 6-nitro groups. For example, BTC-j (6-methoxy) exhibits MIC values of 3.125–12.5 µg/mL against Gram-negative bacteria, while nitro-substituted BTC-r shows broader but less potent activity .

- Antifungal Activity: Trifluoro-substituted analogues (e.g., trifluoro-N-(6-chloro-benzothiazol-2-yl)benzamides) demonstrate marked antifungal activity, unlike non-fluorinated derivatives .

Enzymatic Targets and Mechanisms

- DNA Gyrase Inhibition : Benzothiazole derivatives like BTC-j and BTC-r inhibit bacterial DNA gyrase (PDB: 3G75), a validated target for antimicrobials. Docking studies suggest that the benzothiazole core interacts with the enzyme’s ATP-binding domain .

Physicochemical and Pharmacokinetic Properties

- Crystallographic studies of similar compounds (e.g., 1-(6-chloro-1,3-benzothiazol-2-yl)hydrazine derivatives) reveal stable hydrogen-bonded dimers, which may influence formulation .

Actividad Biológica

4-benzoyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 344.80 g/mol. The compound features a benzothiazole moiety, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing the benzothiazole structure exhibit a range of biological activities, including:

- Anticancer Activity : Studies have shown that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to this compound have demonstrated effectiveness against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells through mechanisms such as apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects : The compound has been reported to downregulate inflammatory cytokines such as IL-6 and TNF-α in macrophage models. This dual action highlights its potential in treating conditions where inflammation plays a critical role alongside cancer .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with key enzymes involved in inflammation and cancer progression. It has been noted to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the biosynthesis of prostaglandins that mediate inflammation .

- Cell Signaling Pathways : Research indicates that this compound affects major signaling pathways such as MAPK and NF-κB, which are crucial for cellular processes including proliferation and apoptosis .

- Gene Expression Modulation : The compound may alter gene expression patterns associated with cell survival and apoptosis, contributing to its anticancer effects .

Case Studies

Case Study 1: Anticancer Evaluation

In a study evaluating a series of benzothiazole derivatives, this compound was assessed for its cytotoxic effects on A431 and A549 cells using the MTT assay. Results indicated significant inhibition of cell viability at concentrations ranging from 1 to 4 µM, correlating with increased apoptosis rates as confirmed by flow cytometry .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of benzothiazole derivatives showed that treatment with this compound significantly reduced levels of IL-6 and TNF-α in RAW264.7 macrophages when stimulated with lipopolysaccharides (LPS). This suggests its potential therapeutic application in inflammatory diseases .

Data Tables

| Biological Activity | Cell Line/Model | Concentration (µM) | Effect |

|---|---|---|---|

| Anticancer | A431 | 1 - 4 | Inhibited proliferation; induced apoptosis |

| Anti-inflammatory | RAW264.7 | N/A | Reduced IL-6 and TNF-α levels |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-benzoyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide?

- Methodology :

- Step 1 : Start with the condensation of 6-chloro-1,3-benzothiazol-2-amine with benzoyl chloride derivatives under Schotten-Baumann conditions (aqueous NaOH, THF, 0–5°C) to form the benzamide core .

- Step 2 : Optimize coupling reactions using catalysts like EDCI/HOBt in DMF at 25–40°C to improve yields (>75%) .

- Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) and confirm purity (>95%) using HPLC .

- Key Data :

| Reaction Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Amide coupling | EDCI/HOBt, DMF, 40°C | 78 | 96 |

| Final purification | Silica gel chromatography | 70 | 99 |

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use -NMR (CDCl) to confirm substituent positions (e.g., chloro group at δ 7.21–7.45 ppm, benzoyl protons at δ 7.82–8.12 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] at m/z 423.05) .

- X-ray Crystallography : Resolve crystal structure (orthorhombic system, space group *P222) to validate stereochemistry and intermolecular interactions .

Q. What preliminary biological assays are recommended to screen its activity?

- Methodology :

- In vitro cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (IC values < 10 μM suggest potency) .

- Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR2) via fluorescence-based assays (ATP-competitive inhibition) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize its bioactivity?

- Methodology :

- Substituent modification : Replace the 6-chloro group with fluoro or methoxy to assess impact on target binding .

- Scaffold hybridization : Fuse with pyrimidine or triazole moieties to enhance solubility or selectivity .

- Pharmacokinetic profiling : Use Caco-2 permeability assays and microsomal stability tests to prioritize derivatives .

Q. What mechanistic pathways explain its enzyme inhibition, and how can binding modes be validated?

- Methodology :

- Kinetic assays : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots .

- Molecular docking : Use AutoDock Vina to model interactions with EGFR (e.g., hydrogen bonds with Met793, hydrophobic contacts with Leu718) .

- X-ray co-crystallization : Resolve compound-enzyme complexes to validate binding poses (resolution < 2.0 Å) .

Q. How should contradictory data (e.g., varying IC across cell lines) be resolved?

- Methodology :

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify non-specific interactions .

- Metabolite analysis : Perform LC-MS to detect degradation products or reactive intermediates .

Q. What computational strategies are effective for predicting its physicochemical properties?

- Methodology :

- QSAR modeling : Train models on logP, polar surface area, and H-bond donors using datasets from PubChem .

- MD simulations : Simulate solvation dynamics in explicit water to predict solubility (e.g., ~0.2 mg/mL in PBS) .

Data Contradiction Analysis

Q. How to address discrepancies in reported enzyme inhibition mechanisms?

- Methodology :

- Reproduce assays : Validate experimental conditions (e.g., ATP concentration, pH 7.4) .

- Cross-validate with orthogonal methods : Compare fluorescence-based kinase data with radiometric assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.